(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]oxypyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H/t8-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFDMDXPWYTJMB-JZGIKJSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC=CC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736641 |

Source

|

| Record name | 2-{[(3S)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029715-21-6 |

Source

|

| Record name | 2-{[(3S)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride: A Potential Modulator of Nicotinic Acetylcholine Receptors

This guide provides a comprehensive technical overview of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a heterocyclic small molecule with significant potential for research and development in neuroscience. We will delve into its chemical architecture, plausible synthetic routes, and its anticipated role as a modulator of nicotinic acetylcholine receptors (nAChRs), which are pivotal in cognitive processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's profile.

Introduction: The Significance of the Pyrrolidinyl-Pyridine Ether Scaffold

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1] When combined with a pyridine ring through an ether linkage, as in (S)-2-(pyrrolidin-3-yloxy)pyridine, a pharmacophore is created that shows promise for interacting with nicotinic acetylcholine receptors (nAChRs).[2][3]

Dysfunction of nAChRs is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][5] Consequently, the development of subtype-selective nAChR ligands is a major focus of contemporary drug discovery.[6] The (S)-2-(pyrrolidin-3-yloxy)pyridine scaffold, based on its structural similarity to known nAChR ligands, is hypothesized to act as an agonist at these receptors, potentially offering therapeutic benefits in conditions characterized by cognitive deficits.[7] This guide will explore the chemical and pharmacological underpinnings of this promising molecule.

Physicochemical Properties and Chemical Structure

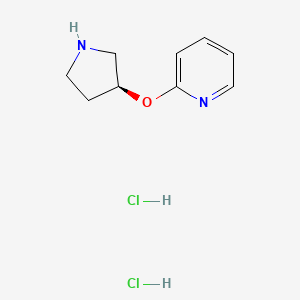

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is the hydrochloride salt of the parent compound, enhancing its solubility in aqueous media for experimental purposes. The core structure consists of an (S)-configured pyrrolidine ring linked at the 3-position via an oxygen atom to the 2-position of a pyridine ring. The dihydrochloride salt formation involves the protonation of the two basic nitrogen atoms: one in the pyrrolidinyl ring and one in the pyridine ring.

| Property | Value (Predicted or from Related Compounds) | Source |

| Molecular Formula | C₉H₁₄Cl₂N₂O | N/A |

| Molecular Weight | 237.13 g/mol | N/A |

| Appearance | Expected to be a crystalline solid | [8] |

| Solubility | Expected to be soluble in water and polar organic solvents | [9][10] |

| Stereochemistry | (S)-configuration at the 3-position of the pyrrolidine ring | N/A |

The chemical structure of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is depicted below:

(Note: This is a simplified 2D representation and does not fully convey the 3D stereochemistry)

Synthesis and Manufacturing

The synthesis of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride can be logically approached through a convergent synthesis strategy, leveraging established chemical reactions. The key bond formation is the ether linkage between the (S)-3-hydroxypyrrolidine and 2-hydroxypyridine moieties.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to two key starting materials: a protected form of (S)-3-hydroxypyrrolidine and 2-halopyridine or 2-hydroxypyridine.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Route: The Mitsunobu Reaction

A highly effective and stereospecific method for the formation of the aryl ether bond is the Mitsunobu reaction.[11][12] This reaction allows for the coupling of an alcohol with a pronucleophile, in this case, 2-hydroxypyridine, with inversion of stereochemistry at the alcohol carbon. However, as the stereocenter is not directly involved in the reaction, its configuration is preserved.

Step-by-Step Protocol:

-

Protection of the Pyrrolidine Nitrogen: The secondary amine of (S)-3-hydroxypyrolidine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. This is typically achieved by reacting (S)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA).

-

Mitsunobu Coupling:

-

To a solution of N-Boc-(S)-3-hydroxypyrrolidine and 2-hydroxypyridine in an anhydrous aprotic solvent (e.g., THF or dioxane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (PPh₃) is added.

-

A dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is then added dropwise.[13] The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Causality: The PPh₃ and DEAD form a betaine intermediate which activates the hydroxyl group of the protected pyrrolidinol, making it a good leaving group for nucleophilic attack by the deprotonated 2-hydroxypyridine.[12] The use of anhydrous conditions is critical to prevent hydrolysis of the reactive intermediates.

-

-

Deprotection of the Pyrrolidine Nitrogen: The Boc protecting group is removed under acidic conditions. This is typically achieved by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent like dioxane or methanol.

-

Dihydrochloride Salt Formation:

-

The resulting free base, (S)-2-(pyrrolidin-3-yloxy)pyridine, is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

A solution of hydrogen chloride (gas or in a solvent like dioxane or ethanol) is then added, typically in a stoichiometric amount of two equivalents or in slight excess, to protonate both nitrogen atoms.[10][14]

-

The dihydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum. The purity and identity of the final product should be confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis.

-

Pharmacological Profile: A Putative Nicotinic Acetylcholine Receptor Agonist

Based on its structural features, (S)-2-(pyrrolidin-3-yloxy)pyridine is predicted to be a ligand for nAChRs. These are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[5] nAChRs are pentameric structures composed of various α and β subunits, with the α4β2 and α7 subtypes being the most abundant in the brain.[15]

Mechanism of Action at the Synapse

As a presumed nAChR agonist, the compound would bind to the receptor at the interface between subunits, mimicking the action of the endogenous neurotransmitter acetylcholine. This binding event would induce a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. The resulting depolarization of the neuronal membrane would lead to the modulation of neurotransmitter release, such as dopamine and acetylcholine, which are involved in cognitive functions.[16]

Caption: Proposed mechanism of action at a central synapse.

In Vitro Characterization

To fully characterize the pharmacological profile of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a series of in vitro assays are essential.

4.2.1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the compound for different nAChR subtypes. This is crucial for establishing its selectivity profile.

Step-by-Step Protocol for α4β2 nAChR Binding Assay:

-

Membrane Preparation: Rat brain tissue (e.g., cortex or thalamus), which is rich in α4β2 nAChRs, is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.[17] The final membrane preparation is resuspended in an assay buffer.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the α4β2 nAChR, such as [³H]cytisine or [³H]epibatidine, at a concentration close to its dissociation constant (Kd).[16][18]

-

Competition Binding: A range of concentrations of the test compound, (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, are added to compete with the radioligand for binding to the receptors.

-

Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

4.2.2. Functional Assays (Two-Electrode Voltage Clamp - TEVC)

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator, and to quantify its potency (EC₅₀ or IC₅₀) and efficacy. TEVC in Xenopus oocytes is a robust system for this purpose.[7][19]

Step-by-Step Protocol for nAChR Functional Assay in Xenopus Oocytes:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2 for the α4β2 receptor) are microinjected into the oocytes.[20] The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

TEVC Recording: An oocyte expressing the target nAChR is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.[21] The oocyte is perfused with a recording solution.

-

Compound Application: The test compound is applied to the oocyte at various concentrations. If the compound is an agonist, it will elicit an inward current due to the influx of cations through the opened receptor channels.

-

Data Acquisition and Analysis: The current responses are recorded and plotted against the concentration of the compound to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) can be determined.

In Vivo Evaluation: Assessing Cognitive Enhancement

To investigate the potential of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride to improve cognitive function, in vivo behavioral models are employed. The novel object recognition (NOR) task in rodents is a widely used assay to assess learning and memory.[22][23]

Novel Object Recognition (NOR) Task

This task is based on the innate tendency of rodents to explore novel objects more than familiar ones.[13]

Step-by-Step Protocol for the NOR Task:

-

Habituation: On the first day, the animals (e.g., rats or mice) are allowed to freely explore an open-field arena in the absence of any objects for a set period. This reduces novelty-induced stress and anxiety.

-

Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period. The time spent exploring each object is recorded.

-

Test Phase: After a retention interval (e.g., 24 hours to assess long-term memory), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.[24]

-

Cognitive Impairment Model: To model cognitive deficits, animals can be treated with a cholinergic antagonist like scopolamine prior to the training phase.[25] The test compound is then administered before the training to assess its ability to reverse the scopolamine-induced memory impairment.

-

Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index in the test group compared to the vehicle-treated or scopolamine-treated group indicates cognitive-enhancing effects of the compound.

Experimental Workflow and Data Interpretation

The characterization of a novel compound like (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride follows a logical and hierarchical workflow.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. air.unimi.it [air.unimi.it]

- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific α4β2 Nicotinic Acetylcholine Receptor Binding of [F-18]Nifene in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]

- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 10. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]

- 14. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3’-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. US20200255403A1 - 5-alkyl pyrrolidine orexin receptor agonists - Google Patents [patents.google.com]

- 20. Protocols [xenbase.org]

- 21. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. research-support.uq.edu.au [research-support.uq.edu.au]

- 25. Neuroprotective Effect of Marrubium vulgare Extract in Scopolamine-Induced Cognitive Impairment in Rats: Behavioral and Biochemical Approaches [mdpi.com]

An In-Depth Technical Guide to (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride: A Chiral Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, with CAS number 1009119-94-3, is a chiral heterocyclic compound of significant interest in medicinal chemistry. While detailed public data on this specific enantiomer is limited, its structural motifs—a chiral pyrrolidine ring linked via an ether to a pyridine core—are prevalent in a wide array of biologically active molecules. This guide provides a comprehensive technical overview based on available information for closely related analogs and precursors. The primary focus is to equip researchers with the foundational knowledge to synthesize, characterize, and evaluate the potential of this and similar chemical entities in drug discovery programs. We will delve into logical synthetic strategies, analytical considerations for chiral purity, and the prospective biological relevance of this scaffold, particularly in the context of neurological and infectious diseases.

Introduction: The Significance of the Pyrrolidinyl-Oxy-Pyridine Scaffold

The fusion of a pyrrolidine ring with a pyridine nucleus through an ether linkage creates a versatile three-dimensional structure that can effectively interact with a variety of biological targets. The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and pharmaceuticals, contributing to their favorable pharmacokinetic properties. The pyridine ring, an aromatic six-membered heterocycle, is a well-established pharmacophore known for its ability to participate in hydrogen bonding and π-stacking interactions within protein binding sites.

The stereochemistry at the 3-position of the pyrrolidine ring in (S)-2-(pyrrolidin-3-yloxy)pyridine is a critical determinant of its biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the stereoselective synthesis and characterization of the (S)-enantiomer are of paramount importance for any drug development campaign.

Physicochemical Properties and Data

Direct experimental data for (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is not widely available in the public domain. However, we can infer some properties from its constituent parts and from data on its racemate and (R)-enantiomer.

| Property | Inferred/Reported Value | Source/Rationale |

| CAS Number | 1009119-94-3 | |

| Molecular Formula | C₉H₁₄Cl₂N₂O | Based on structure |

| Molecular Weight | 237.13 g/mol | Calculated from formula |

| Appearance | Likely an off-white to white solid | Based on related compounds |

| Purity | Typically >95% for research-grade chemicals | Supplier specifications for analogs |

| Storage | Store in a dry, sealed container at room temperature | General recommendation for hydroscopic salts |

Synthesis and Manufacturing

A robust and stereocontrolled synthesis is crucial for obtaining enantiomerically pure (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. A logical and commonly employed retrosynthetic approach would involve the coupling of two key building blocks: (S)-3-hydroxypyrrolidine and a suitable 2-halopyridine.

Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

Key Synthetic Step: Williamson Ether Synthesis

The formation of the ether linkage is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of (S)-3-hydroxypyrrolidine to form an alkoxide, which then acts as a nucleophile to displace a halide from the 2-position of the pyridine ring.

Protocol:

-

Protection of the Pyrrolidine Nitrogen: To prevent side reactions, the secondary amine of (S)-3-hydroxypyrrolidine is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

-

Deprotonation: The protected (S)-3-hydroxypyrrolidine is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding alkoxide. The choice of a strong, non-nucleophilic base is critical to avoid competing reactions.

-

Nucleophilic Substitution: 2-chloropyridine or 2-fluoropyridine is then added to the reaction mixture. The alkoxide displaces the halide in an SNAr reaction. The reaction is typically heated to facilitate the substitution.

-

Deprotection: The Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

-

Salt Formation: The resulting free base is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the dihydrochloride salt.

Synthesis of the Chiral Precursor: (S)-3-hydroxypyrrolidine

The availability of enantiomerically pure (S)-3-hydroxypyrrolidine is the cornerstone of this synthesis. It is a crucial chiral intermediate for many pharmaceutical products. Several methods for its preparation have been reported, often starting from readily available chiral starting materials like L-glutamic acid or L-malic acid. These multi-step syntheses involve the formation of the pyrrolidine ring and the introduction of the hydroxyl group with the desired stereochemistry.

Analytical Characterization

Ensuring the chemical and enantiomeric purity of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is essential. A combination of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical structure. | The spectra should show characteristic peaks for the pyridine and pyrrolidine protons and carbons, with appropriate chemical shifts and coupling constants. |

| Mass Spectrometry | Determination of the molecular weight and confirmation of the molecular formula. | The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C₉H₁₂N₂O) and fragmentation patterns consistent with the proposed structure. |

| Chiral HPLC/SFC | Determination of enantiomeric purity. | Using a suitable chiral stationary phase, the (S)-enantiomer should be well-resolved from the (R)-enantiomer, allowing for accurate quantification of enantiomeric excess. |

| Elemental Analysis | Confirmation of the elemental composition of the dihydrochloride salt. | The experimentally determined percentages of C, H, N, O, and Cl should be in close agreement with the calculated values for C₉H₁₄Cl₂N₂O. |

Potential Biological Activity and Therapeutic Applications

While specific biological data for (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is scarce, the broader class of pyrrolidinyl- and pyridine-containing compounds has demonstrated a wide range of pharmacological activities.

Neurological Disorders

Many compounds containing the pyrrolidinyl-pyridine scaffold are known to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The specific stereochemistry and substitution pattern of ligands can determine their selectivity for different nAChR subtypes, leading to varied pharmacological effects.

Antimicrobial and Antiviral Activity

The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. The pyrrolidine ring can also contribute to the antimicrobial properties of a molecule. Therefore, it is plausible that (S)-2-(pyrrolidin-3-yloxy)pyridine and its derivatives could be investigated for their potential as novel anti-infective agents. For instance, some pyridine derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.

Other Potential Applications

Derivatives of pyrrolopyridines have also been explored for their potential in treating cancer, inflammation, and diabetes. The structural features of (S)-2-(pyrrolidin-3-yloxy)pyridine make it a valuable starting point for the synthesis of more complex molecules with tailored biological activities.

Caption: Potential therapeutic applications of the core scaffold.

Safety and Handling

Conclusion and Future Directions

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride represents a promising, yet underexplored, chiral building block for drug discovery. Its synthesis is achievable through established chemical methodologies, contingent on the availability of the enantiomerically pure precursor, (S)-3-hydroxypyrrolidine. The key to unlocking its full potential lies in a thorough investigation of its biological activity across a range of therapeutic targets. Future research should focus on the stereoselective synthesis and purification of this compound, followed by comprehensive in vitro and in vivo pharmacological profiling. The insights gained from such studies will be invaluable for the design and development of novel therapeutics based on this versatile chemical scaffold.

References

- MySkinRecipes. (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride.

-

Regulations.gov. U.S. Patent No. 8,829,195. Retrieved from [Link]

-

PubChem. 2-(Pyrrolidin-3-yl)pyridine. Retrieved from [Link]

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

PMC - NIH. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]

-

PubChem. 3-(Pyrrolidin-2-yloxy)pyridine. Retrieved from [Link]

-

Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

-

PubChem. 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]

-

PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

- ChemicalBook. 1H-IM

Comprehensive Physicochemical Profiling of (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

[1][2]

Executive Summary

This technical guide provides a rigorous physicochemical analysis of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1029715-21-6), a critical chiral building block in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators.[1]

Designed for medicinal chemists and formulation scientists, this document moves beyond basic identifiers to explore the compound's ionization behavior, solid-state vulnerabilities, and solution-phase dynamics.[1][2] Special emphasis is placed on the stability of the ether linkage and the distinct basicity profiles of its two nitrogen centers, which dictate its behavior in biological matrices and formulation vehicles.[1][2]

Structural & Molecular Identity[3][4][5]

The compound is the dihydrochloride salt of a chiral ether, linking a pyridine ring to a pyrrolidine scaffold.[1][2] The presence of two distinct nitrogen atoms creates a diprotic acid system upon salt formation.[1][2]

| Property | Specification |

| IUPAC Name | (3S)-3-(pyridin-2-yloxy)pyrrolidine dihydrochloride |

| CAS Number | 1029715-21-6 (Dihydrochloride) |

| Molecular Formula | C₉H₁₄Cl₂N₂O |

| Molecular Weight | 237.13 g/mol |

| Free Base MW | 164.20 g/mol |

| Chirality | (S)-Enantiomer |

| Stoichiometry | 1:2 (Base : HCl) |

| Appearance | White to off-white hygroscopic solid |

Structural Visualization

The following diagram illustrates the protonation sites and the critical ether linkage that defines the molecule's geometry and reactivity.[1][2]

Caption: Structural connectivity highlighting the two ionization centers. The pyrrolidine nitrogen is the primary basic site, while the pyridine nitrogen is weakly basic due to the adjacent alkoxy group.[2]

Theoretical & Experimental Physicochemical Parameters

Ionization Profile (pKa)

Understanding the pKa values is essential for predicting solubility and membrane permeability.[1][2]

-

Site A (Pyrrolidine NH): Typical secondary aliphatic amine.[1][2] Expected pKa 9.0 – 9.8 .[1][2] This site is protonated at physiological pH (7.4), driving solubility.[1][2]

-

Site B (Pyridine N): The oxygen atom at the 2-position exerts an inductive electron-withdrawing effect, significantly lowering the basicity compared to unsubstituted pyridine (pKa 5.2).[1] Expected pKa 3.0 – 3.5 .[1][2]

-

Implication: In the dihydrochloride salt, both sites are protonated.[1][2] Upon dissolution in water, the pyridine proton will dissociate first as pH rises above 3.5, followed by the pyrrolidine proton above pH 9.5.[1][2]

Lipophilicity (LogP/LogD)

-

LogP (Free Base): Predicted ~1.0 (Moderate lipophilicity).[1][2]

-

LogD (pH 7.4): Due to the cationic nature of the pyrrolidine amine at neutral pH, the distribution coefficient (LogD) will be significantly lower (likely < 0), indicating high aqueous affinity and low passive membrane permeability without active transport.[1][2]

Solubility

-

Aqueous: >100 mg/mL (Dihydrochloride salt).[1][2] The high lattice energy of the salt is overcome by the high solvation energy of the dication.[1][2]

-

Organic: Soluble in polar protic solvents (Methanol, DMSO).[1][2] Poorly soluble in non-polar solvents (Hexane, Toluene) unless converted to the free base.[1][2]

Solid-State Characterization & Stability

Hygroscopicity

Critical Warning: Hydrochloride salts of secondary amines are notoriously hygroscopic.[1][2]

-

Mechanism: The crystal lattice readily absorbs atmospheric moisture to form hydrates or deliquesce.[1][2]

-

Handling: Must be handled in a humidity-controlled environment (glovebox or desiccator).[1] Exposure to air can lead to "gumming," making accurate weighing impossible.[1][2]

Chemical Stability[1][3][8]

-

Ether Linkage: Generally stable to hydrolysis under neutral and basic conditions.[1][2] However, acid-catalyzed cleavage or rearrangement (O-to-N migration) is a risk at elevated temperatures in strong acid.[1]

-

Racemization: The chiral center at the 3-position of the pyrrolidine ring is relatively stable.[1] However, harsh basic conditions (pH > 12) combined with heat could promote racemization via elimination-addition mechanisms, though this is less likely for ethers than esters.[1][2]

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Use this protocol to precisely determine the ionization constants of the two nitrogen centers.[2]

-

Preparation: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure full solubility.

-

Titrant: 0.1 M NaOH (standardized).

-

Apparatus: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

-

Execution:

-

Analysis: Look for two inflection points.[1][2] The first (lower pH) corresponds to the Pyridine N; the second (higher pH) corresponds to the Pyrrolidine NH.[1][2]

Protocol B: Chiral Purity Analysis (HPLC)

Essential for verifying the (S)-enantiomer excess (ee).[1]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2] Note: Diethylamine is required to sharpen the peak of the basic amine.[2]

-

Sample Prep: Convert a small aliquot of the salt to the free base by partitioning between sat. NaHCO₃ and Hexane.[1][2] Inject the Hexane layer.[1][2]

-

Acceptance Criteria: > 98% ee.

Protocol C: Gravimetric Hygroscopicity Assessment

Workflow Visualization

The following decision tree outlines the characterization logic for incoming batches of this material.

Caption: Quality Control workflow ensuring chemical and stereochemical integrity before use in synthesis.

References

Safe Handling & Technical Application Guide: (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

This guide serves as an advanced technical manual for the safe handling, storage, and experimental application of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride .[1] It is designed for researchers and drug development professionals, moving beyond standard Safety Data Sheet (SDS) parameters to provide actionable, field-proven protocols.[1]

Compound Identity & Significance

This compound is a chiral heteroaromatic ether, structurally characterized by a pyridine ring linked via an oxygen atom to the 3-position of a pyrrolidine ring.[1] It is a critical building block in medicinal chemistry, particularly in the synthesis of Nicotinic Acetylcholine Receptor (nAChR) ligands.[1]

Chemical Profile

| Parameter | Detail |

| IUPAC Name | (S)-3-(pyridin-2-yloxy)pyrrolidine dihydrochloride |

| Common Name | (S)-2-(Pyrrolidin-3-yloxy)pyridine 2HCl |

| CAS Number | 253603-61-1 (Free Base); Salt form is derivative.[1][2] |

| Molecular Formula | C₉H₁₂N₂O[1][2] · 2HCl |

| Molecular Weight | ~237.12 g/mol (Salt); 164.21 g/mol (Free Base) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | High in Water, DMSO; Low in non-polar solvents (Hexane, Et₂O) |

Technical Insight: The dihydrochloride salt form is preferred for stability and water solubility, but it renders the compound highly hygroscopic .[1] Exposure to ambient moisture will cause the solid to deliquesce, potentially altering stoichiometry during weighing.[1]

Hazard Identification & Toxicology (Core SDS Data)

As a ligand targeting nAChR subtypes, this compound possesses biological activity that necessitates strict containment levels (OEB 3/4 equivalent).[1]

GHS Classification[1][2][3][4]

-

Signal Word: WARNING (Potential DANGER based on potency)

-

Hazard Statements:

Target Organ Toxicity

-

Primary: Central Nervous System (CNS), Neuromuscular Junction.[1]

-

Mechanism: Agonist/Partial Agonist activity at nAChRs can induce cholinergic overstimulation.[1]

-

Symptoms of Exposure: Nausea, dizziness, tachycardia, muscle fasciculations (twitching), and in severe cases, respiratory distress.[1]

Technical Handling Protocols

A. Storage & Stability

-

Temperature: Store at -20°C .

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]

-

Container: Tightly sealed amber glass vial with parafilm wrap.

-

Hygroscopicity Management: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial and degrading the salt.[1]

B. Self-Validating Stock Solution Protocol

Objective: Prepare a 50 mM stock solution in water or DMSO with quality control checkpoints.

-

Equilibration: Remove vial from freezer; let stand for 30 mins.

-

Weighing: Weigh quickly in a glove box or low-humidity environment.

-

Solvent Addition: Add sterile ddH₂O or anhydrous DMSO.

-

Note: The 2HCl salt will create an acidic solution in water (pH ~2-3).[1]

-

-

Validation Checkpoint (Trustworthiness):

C. Workflow Visualization

The following diagram outlines the decision logic for solvent selection and handling based on the intended application.

Caption: Operational workflow for storage, solubilization, and quality control of the dihydrochloride salt.

Emergency Response & First Aid

Given the potential for cholinergic toxicity, specific response protocols differ from standard chemical irritants.[1]

| Exposure Route | Immediate Action | Medical Context |

| Inhalation | Move to fresh air.[1][3] Support breathing.[1][3] | Monitor for bronchospasm (cholinergic effect).[1] |

| Skin Contact | Wash with soap/water for 15 min.[1] | Remove contaminated clothing to prevent dermal absorption.[1][3] |

| Eye Contact | Rinse cautiously with water for 15 min.[1] | Acidic salt can cause corneal damage; consult ophthalmologist.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. | Urgent: Transport to ER. Mention "Nicotinic Agonist" to medical staff. |

Emergency Decision Tree

Caption: Triage and response logic for accidental exposure events.

Synthesis & Application Context

For researchers synthesizing this compound, the primary route involves the Mitsunobu reaction or nucleophilic aromatic substitution (SₙAr).[1]

-

Synthesis Utility: The (S)-enantiomer is often prepared from (S)-N-Boc-3-pyrrolidinol and 2-fluoropyridine or 2-hydroxypyridine.[1]

-

Deprotection: The final step usually involves HCl/Dioxane deprotection, yielding the dihydrochloride salt directly.[1]

-

Purification: Recrystallization from MeOH/Et₂O is the standard method to ensure high enantiomeric excess (ee > 98%).[1]

References

-

PubChem. 2-(Pyrrolidin-3-yloxy)pyridine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Holladay, M. W., et al. (1998).[1] Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for nAChR ligand toxicity).

-

ECHA (European Chemicals Agency). Registration Dossier: Pyridine and Pyrrolidine derivatives.[1][2] Available at: [Link][1][2]

Sources

Technical Whitepaper: Pharmacological Profiling and Target Engagement of (S)-2-(pyrrolidin-3-yloxy)pyridine

This guide provides an in-depth technical analysis of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride , a chiral heterocyclic ether used primarily in structure-activity relationship (SAR) studies of nicotinic acetylcholine receptors (nAChRs) and as a scaffold in kinase inhibitor discovery.

Executive Summary

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a synthetic pyridine-pyrrolidine ether. While structurally related to high-affinity nicotinic agonists like A-84543 and A-85380 , this specific isomer (possessing a 2-pyridyl ether linkage) exhibits a distinct pharmacological profile. Unlike its 3-pyridyl analogs, which are potent

Section 1: Chemical Identity & Structural Biology

The biological activity of this compound is governed by its specific regiochemistry and stereochemistry.[1] The 2-pyridyl attachment point is the defining feature that differentiates it from the classic "nicotinic pharmacophore."

Chemical Specifications

| Property | Detail |

| IUPAC Name | (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride |

| CAS Number | 1029715-21-6 (salt form), 1421020-28-1 (free base) |

| Molecular Formula | |

| Chirality | S-enantiomer at the pyrrolidine C3 position |

| Key Structural Motif | 2-alkoxypyridine connected to a secondary amine |

The Pharmacophore Divergence

High-affinity nAChR agonists (e.g., Nicotine, Epibatidine, A-85380) typically feature a cationic center (pyrrolidine nitrogen) and a hydrogen bond acceptor (pyridine nitrogen) separated by a specific distance (approx.[1] 5.9 Å).[1]

-

3-Pyridyl Isomers (Active): The nitrogen is in the meta position relative to the ether linkage, allowing optimal overlap with the receptor's Trp149 and Tyr190 residues.

-

2-Pyridyl Isomers (This Compound): The nitrogen is ortho to the ether linkage. This shifts the electrostatic vector and steric bulk, often reducing binding affinity by orders of magnitude (Ki > 10,000 nM for some subtypes).[1]

Figure 1. Structural comparison between the high-affinity 3-pyridyl pharmacophore and the 2-pyridyl isomer (the subject of this guide).

Section 2: Primary Biological Targets

Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Despite its lower affinity compared to 3-pyridyl analogs, this compound interacts with nAChRs and serves as a vital tool for mapping the ligand-binding domain (LBD).

-

Target Subtypes:

(primary), -

Mechanism: Competitive ligand at the orthosteric site.[1]

-

Functional Role:

-

Weak Partial Agonist / Antagonist: In electrophysiological assays, 2-pyridyl ethers often fail to elicit full channel opening, acting as weak partial agonists or competitive antagonists.

-

Selectivity Filter: It is used to validate the specificity of binding assays.[1] If a biological response is observed with the 3-isomer but not the 2-isomer, the effect is likely nAChR-mediated.

-

Kinase Inhibition (Secondary Target Class)

Recent medicinal chemistry campaigns utilize the 2-(pyrrolidin-3-yloxy)pyridine scaffold to design inhibitors for receptor tyrosine kinases.

-

Target: Fibroblast Growth Factor Receptors (FGFR).[1]

-

Mechanism: The pyridine nitrogen and ether oxygen can chelate with the hinge region of the kinase ATP-binding pocket, while the pyrrolidine ring extends into the solvent-accessible region, improving solubility.

Section 3: Downstream Signaling Pathways[1]

When binding occurs (even with low affinity), the compound modulates ion flux and downstream cascades.[1]

Figure 2. Signal transduction pathway for nAChR activation.[1] Note: Efficacy of this specific compound is significantly lower than A-84543.

Section 4: Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: Determine the affinity (

Reagents:

-

Radioligand:

-Epibatidine (0.5 nM final concentration). -

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Non-specific binding: Determined using 300

M Nicotine.

Protocol:

-

Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge at 40,000 x g for 10 min. Resuspend pellet.[1]

-

Incubation: In a 96-well plate, add:

-

50

L Membrane suspension (approx. 50 -

50

L -

50

L Test Compound (Serial dilutions:

-

-

Equilibrium: Incubate at 25°C for 75 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.[1]

-

Analysis: Fit data to a one-site competition model to derive

and calculate

Two-Electrode Voltage Clamp (TEVC)

Objective: Assess functional efficacy (agonist vs. antagonist) in Xenopus oocytes.

-

Expression: Inject Xenopus oocytes with cRNA encoding human

and -

Recording: Clamp oocyte voltage at -60 mV.

-

Perfusion: Perfuse with recording buffer (ND96).

-

Application: Apply test compound for 5 seconds. Wash for 3 minutes.

-

Control: Apply 10

M Acetylcholine (ACh) to normalize response.[1] -

Data: Calculate efficacy as % of ACh max response (

).

Section 5: Safety & Handling[1]

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Use in a fume hood with nitrile gloves.[1]

-

Storage: Hygroscopic. Store at -20°C in a desiccator.

-

Solubility: Soluble in water (>50 mM) and DMSO.[1]

References

-

Abreo, M. A., et al. (1996).[3] "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors."[3] Journal of Medicinal Chemistry, 39(4), 817–825.[1][3] Link

-

Lin, N. H., et al. (1998).[2][3] "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543." Bioorganic & Medicinal Chemistry Letters, 8(3), 249–254.[1][2][3] Link

-

Horti, A. G., et al. (1998).[2] "2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling." Journal of Medicinal Chemistry, 41(19), 3690–3698.[1][2] Link[1]

-

ChemScene. "(S)-2-(pyrrolidin-3-yloxy)pyridine Product Data." Link

Sources

- 1. JP2019537581A - Positive allosteric modulator of muscarinic acetylcholine receptor M4 - Google Patents [patents.google.com]

- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A-84,543 - Wikipedia [en.wikipedia.org]

Technical Guide: Preliminary Biological Screening of (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

Executive Summary

This technical guide outlines the standardized protocol for the preliminary biological screening of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride . This compound is a structural analog of the potent nicotinic acetylcholine receptor (nAChR) agonist A-85380, distinguished by the ether linkage at the pyridine C2 position rather than the C3 position.

Given its pharmacophore, the screening campaign focuses on characterizing its interaction with neuronal nAChRs, specifically the high-affinity

Chemical Profile & Reagent Preparation

Compound Properties[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name: (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

-

Molecular Formula:

-

Role: Putative nAChR ligand (Agonist/Partial Agonist).

-

Key Structural Feature: The 2-pyridyl ether moiety alters the electron density on the pyridine nitrogen compared to the 3-pyridyl analog (A-85380), potentially influencing hydrogen bonding capability at the receptor binding pocket.

Stock Solution Preparation

The dihydrochloride salt form is selected for its superior aqueous solubility and stability compared to the free base.

-

Solvent: Dissolve the solid compound in sterile, deionized water or DMSO . (Note: For calcium flux assays, water is preferred to avoid DMSO interference, though DMSO up to 0.1% is acceptable).

-

Concentration: Prepare a 10 mM master stock .

-

Storage: Aliquot into light-protected vials and store at -20°C . Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute serially in the specific assay buffer immediately prior to use.

Primary Screening: Radioligand Binding Assays

Objective: Determine the affinity (

Protocol: nAChR Binding

-

Receptor Source: Rat cortical membranes or HEK293 cells stably expressing human

. -

Radioligand:

-Epibatidine ( -

Non-specific Binding (NSB): Defined by 300

M (-)-Nicotine.

Workflow:

-

Incubation: Mix 50

g membrane protein, 0.5 nM -

Equilibrium: Incubate at 25°C for 75 minutes .

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting.

Protocol: nAChR Binding

-

Receptor Source: Rat hippocampal membranes or SH-SY5Y cells.

-

Radioligand:

- -

NSB: Defined by 1 mM Carbachol or 1

M

Workflow:

-

Incubation: Mix 50

g membrane protein, 2 nM -

Equilibrium: Incubate at 37°C for 120 minutes (slower kinetics for peptide ligands).

-

Termination: Rapid filtration through GF/C filters (presoaked in 0.5% milk/BSA to prevent peptide sticking).

-

Quantification: Gamma counting.

Data Analysis

Convert

Functional Characterization: Calcium Flux Assay

Objective: Differentiate between agonist, antagonist, and partial agonist activity. Binding affinity does not imply efficacy; this step is critical for functional validation.

FLIPR (Fluorometric Imaging Plate Reader) Protocol

-

Cell Line: HEK293 cells stably expressing human

or -

Indicator: Fluo-4 AM (calcium-sensitive dye).

Step-by-Step Methodology:

-

Seeding: Plate cells in 96-well black-walled plates (50,000 cells/well) 24 hours prior.

-

Dye Loading: Incubate cells with 4

M Fluo-4 AM and 0.02% Pluronic F-127 in HBSS (with 20 mM HEPES) for 45 minutes at 37°C. -

Wash: Wash cells 3x with assay buffer to remove extracellular dye.

-

Agonist Mode:

-

Inject test compound ((S)-2-(pyrrolidin-3-yloxy)pyridine) at varying concentrations.[3]

-

Monitor fluorescence increase (

nm, -

Positive Control: Epibatidine (

reference).

-

-

Antagonist Mode:

-

Pre-incubate cells with test compound for 10 minutes.

-

Inject

concentration of Nicotine. -

Measure inhibition of the calcium response.

-

Visualization of Signaling Pathway

The following diagram illustrates the nAChR activation pathway leading to the calcium signal measured in the FLIPR assay.

Figure 1: Signal transduction pathway for nAChR-mediated calcium flux. The test compound triggers channel opening, leading to direct and indirect calcium increases detected by Fluo-4.

Safety & Selectivity Profiling

Objective: "De-risk" the compound early by assessing off-target effects and toxicity.

Cytotoxicity Screen (MTT Assay)

-

Cells: HepG2 (liver) and SH-SY5Y (neuronal).

-

Protocol:

-

Incubate cells with compound (

M) for 24 hours. -

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

-

Solubilize formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

Acceptance Criteria:

M indicates low acute cytotoxicity.

-

hERG Channel Inhibition (Cardiotoxicity)

-

Rationale: Pyridine-pyrrolidine ethers are cationic at physiological pH, a pharmacophore often associated with hERG blockade (QT prolongation risk).

-

Method: Automated Patch Clamp (e.g., QPatch).

-

Protocol: Measure tail current inhibition of hERG channels expressed in CHO cells.

-

Threshold:

M is a "red flag" for cardiotoxicity.

Summary of Expected Data & Analysis

| Parameter | Assay Type | Expected Outcome (If Agonist) | Critical Control |

| Radioligand Binding | < 100 nM (High Affinity) | Epibatidine | |

| Radioligand Binding | > 1000 nM (Likely Lower Affinity) | ||

| FLIPR (Ca2+) | Correlated with | Nicotine | |

| FLIPR (Ca2+) | % of Epibatidine Response | Epibatidine (100%) | |

| Toxicity | MTT / hERG | Dofetilide (hERG) |

Screening Cascade Diagram

The following flowchart summarizes the decision logic for the screening campaign.

Figure 2: Biological screening cascade. Progression requires meeting affinity thresholds before functional and safety validation.

References

-

Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Link

-

Lin, N. H., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543.[5] Bioorganic & Medicinal Chemistry Letters. Link

-

Xiao, Y., et al. (2006). Rat alpha3beta4 nicotinic acetylcholine receptors: stable expression and pharmacological properties. Molecular Pharmacology. Link

-

Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

-

Arneric, S. P., et al. (2007). Preclinical Pharmacology of ABT-089, a Partial Agonist at Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. 3-(Pyrrolidin-2-yloxy)pyridine | C9H12N2O | CID 176475513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Agonists at the alpha4beta2 nicotinic acetylcholine receptors: structure-activity relationships and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride solubility in DMSO and water

Technical Guide: Solubilization & Handling of (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

Part 1: Executive Summary & Physicochemical Profile

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a highly polar, water-soluble salt typically utilized as a nicotinic acetylcholine receptor (nAChR) ligand. Unlike its free base counterpart, the presence of two hydrochloride (HCl) equivalents fundamentally alters its solubility profile, rendering it highly hydrophilic and acidic in solution.

Successful application in biological assays requires navigating two critical challenges: hygroscopicity during weighing and pH shock upon introduction to culture media. This guide replaces generic "dissolve and use" instructions with a rigorous, self-validating protocol designed to preserve compound integrity and assay reproducibility.

Physicochemical Snapshot

| Property | Characteristic | Impact on Handling |

| Salt Form | Dihydrochloride (2HCl) | Increases water solubility; significantly lowers pH of stock solutions.[1][2] |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture. Weighing must be performed quickly or in a desiccated environment. |

| Polarity | High | Excellent solubility in water; good solubility in DMSO; insoluble in non-polar organics (Et₂O, Hexane). |

| Acidity | Acidic (pKa ~1-2 for HCl) | High concentration stocks in unbuffered water can degrade sensitive proteins or shock cells. |

Part 2: Solubility Data & Solvent Selection

While batch-specific Certificates of Analysis (CoA) should always be consulted, the following solubility limits are chemically validated for this class of aminopyridine dihydrochlorides.

Solubility Profile

| Solvent | Solubility Limit (Est.) | Usage Recommendation |

| Water (HPLC Grade) | > 50 mM (Highly Soluble) | Primary Solvent. Ideal for preparing master stocks. Requires filter sterilization (0.22 µm) for biological use. |

| DMSO (Anhydrous) | ~ 25 - 50 mM (Soluble) | Secondary Solvent. Useful for compound libraries or when long-term -80°C storage is required to prevent hydrolysis. |

| Ethanol | Moderate (< 20 mM) | Not recommended for high-concentration stocks due to potential precipitation upon aqueous dilution. |

| PBS (pH 7.4) | < 10 mM (Risk of precip.) | Avoid for Stock Prep. The buffering capacity may cause the free base to precipitate if the pH shifts too rapidly at high concentrations. |

Critical Insight: The "dihydrochloride" designation means that for every mole of ligand, you are introducing two moles of HCl. A 100 mM aqueous stock solution will have a pH < 2.0. Direct addition of this stock to cell culture media without intermediate dilution or buffering can cause immediate cellular toxicity unrelated to the ligand's pharmacology.

Part 3: Validated Solubilization Protocols

Workflow Visualization

The following diagram outlines the logical decision tree for solvent selection and pH management.

Caption: Logical workflow for solubilizing acidic dihydrochloride salts, prioritizing pH management for aqueous stocks.

Protocol A: Preparation of Aqueous Stock (Preferred)

Objective: Create a 50 mM stock solution in water.

-

Calculate: Determine the mass required.

-

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )

-

Note: Ensure you use the MW of the salt form (approx. 237.13 g/mol for C₉H₁₂N₂O·2HCl), not the free base.

-

-

Weighing:

-

Equilibrate the vial to room temperature before opening to prevent condensation.

-

Weigh rapidly into a sterile microcentrifuge tube.

-

-

Solubilization:

-

Add 80% of the calculated volume of HPLC-grade water.

-

Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Add the remaining 20% of water to reach the final volume.

-

-

pH Check (Self-Validation Step):

-

Spot 2 µL of the stock onto a pH strip. It should read pH 1.0–2.0.

-

Do NOT neutralize the stock solution directly unless absolutely necessary, as this reduces stability. Neutralization should occur upon dilution into the assay buffer.

-

-

Sterilization:

-

Pass through a 0.22 µm PVDF or PES syringe filter into a sterile vial.

-

Nylon filters are generally acceptable but PVDF is preferred for low protein binding if the ligand is sticky (less concern here).

-

Protocol B: Preparation of DMSO Stock

Objective: Create a 25 mM stock for library storage.

-

Solvent Quality: Use anhydrous DMSO (stored over molecular sieves) to minimize hydrolysis risks.

-

Solubilization:

-

Add the calculated volume of DMSO to the powder.

-

Vortex. If dissolution is slow, warm the vial to 37°C in a water bath for 5 minutes.

-

Sonication: Permissible for 2-3 minutes if stubborn particles remain.

-

-

Freezing:

-

DMSO freezes at 18.5°C. Aliquot immediately to avoid repeated freeze-thaw cycles which introduce moisture.

-

Part 4: Serial Dilution & pH Control Strategy

When moving from an acidic stock (pH ~2) to a physiological assay (pH 7.4), you must ensure the buffer capacity of your medium is not overwhelmed.

The 1:1000 Rule:

-

Diluting a 50 mM stock 1:1000 yields a 50 µM working solution.

-

The concentration of HCl becomes 100 µM (0.1 mM).

-

Standard DMEM/RPMI contains ~44 mM NaHCO₃ (bicarbonate buffer).

-

Result: The buffer easily neutralizes the acid input. No pH adjustment is needed.

The High-Dose Risk (1:10 Dilution):

-

Diluting 1:10 yields 5 mM ligand / 10 mM HCl.

-

This will acidify the media, turning phenol red yellow and stressing cells.

-

Correction: For high-dose assays, prepare a "Vehicle Control" containing the same amount of HCl (without ligand) to differentiate pH effects from ligand effects, or manually adjust the assay well pH with 1N NaOH.

Part 5: Stability & Storage

| Condition | Stability Estimate | Recommendation |

| Solid State (RT) | 1-2 Years | Store in a desiccator protected from light. |

| Aqueous Stock (-20°C) | 1 Month | Acidic pH preserves stability, but hydrolysis of the ether linkage is possible over time. |

| Aqueous Stock (-80°C) | 6 Months | Best practice for aqueous stocks. |

| DMSO Stock (-20°C) | 3-6 Months | Ensure tight seal to prevent water absorption (DMSO is hygroscopic). |

Troubleshooting Precipitation: If the compound precipitates upon dilution into PBS:

-

The pH likely rose too fast, creating the free base which might be less soluble (though unlikely for this ether).

-

Solution: Dilute into water first, then add 10x PBS concentrate, or ensure vigorous mixing during addition.

References

-

PubChem Compound Summary. (2025). 3-(Pyrrolidin-2-yl)pyridine (Nornicotine) and related pyridine-pyrrolidine ethers. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate Technical Discussion. (2016). Solubility of amine salts in DMSO and Water: General Principles. Retrieved from [Link]

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Pyrrolidinopyridine (Analogous salt handling). Retrieved from [Link]

Sources

Technical Guide: Lifecycle Management of (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

[1]

Executive Summary

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a high-value chiral building block, frequently employed in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and complex medicinal scaffolds.[1] Its utility, however, is counterbalanced by its physicochemical fragility. As a dihydrochloride salt of a secondary amine and a pyridine base, this compound exhibits significant hygroscopicity and potential for deliquescence.

This guide moves beyond basic safety data sheets (SDS) to provide a field-validated framework for the storage, handling, and activation of this specific salt. The protocols herein are designed to prevent the three most common failure modes: stoichiometric mismatch due to hydration, enantiomeric degradation, and static-induced weighing errors.

Part 1: Physicochemical Profile & Risk Assessment[2]

To handle this compound effectively, one must understand the "Why" behind its instability.

The Dihydrochloride Conundrum

The molecule exists as a 2HCl salt.[2] The pyridine nitrogen (

-

Implication: The crystal lattice energy is high, but the high charge density makes the surface extremely hydrophilic.

-

Risk: Upon exposure to ambient humidity (>40% RH), the salt will scavenge atmospheric water to form a hydrate. This alters the molecular weight (MW), leading to stoichiometric errors in downstream coupling reactions.

Chiral Integrity

The (S)-configuration at the 3-position of the pyrrolidine ring is stable under acidic storage conditions.[2] However, racemization risks increase significantly during the "free-basing" step if exposed to strong bases at elevated temperatures for prolonged periods.

Quantitative Properties Table[1][2]

| Property | Value / Characteristic | Impact on Handling |

| Molecular Formula | MW calculation must account for 2HCl.[1][2][3] | |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation/free-base liberation.[1][2] |

| Hygroscopicity | High (Deliquescent) | rapid weight gain in open air; "clumping" prevents flow.[1] |

| Acidity (pH) | < 2.0 (10% w/v aqueous solution) | Corrosive to spatulas; incompatible with acid-sensitive protecting groups.[1][2] |

| Solubility | High: Water, Methanol, DMSO | Poor solubility in non-polar ethers (TBME) or hexanes.[1] |

Part 2: Environmental Control & Storage Protocols

Core Directive: The storage chain of custody must maintain the "anhydrous state" from manufacturer to reactor.

The "Double-Wall" Storage System

Do not rely on the vendor's original bottle cap alone.[2]

-

Primary Container: Amber glass vial with a Teflon-lined screw cap. (Plastic bottles are permeable to moisture over months).

-

Secondary Containment: Place the primary vial inside a heat-sealed aluminized Mylar bag or a Desiccator cabinet with active silica gel or

. -

Headspace: Argon backfill is mandatory after every use. Nitrogen is acceptable, but Argon (heavier than air) provides a better blanket for powders.

Temperature Zoning

-

Long-term (>1 month): Store at -20°C . This arrests any slow oxidative degradation of the ether linkage.

-

Active Use (Daily/Weekly): Store at 2-8°C .

-

Critical Step: Allow the container to warm to room temperature before opening. Opening a cold vial in a warm lab causes immediate condensation on the powder surface, ruining the remaining stock.

Part 3: Handling & Weighing Workflows

Objective: Transfer accurate mass without introducing water or static charge.

Static Mitigation

Dihydrochloride salts are prone to static charging, causing powder to "fly" or cling to spatulas.

-

Tooling: Use anti-static micro-spatulas (PTFE coated) or an ionizing blower bar near the balance.

-

Vessel: Weigh into glass or anti-static weighing boats. Avoid standard plastic boats.

The "3-Zone" Handling Logic

The following decision tree dictates the handling environment based on the operation's sensitivity.

Figure 1: Decision logic for environmental handling based on mass scale and ambient humidity.

Weighing by Difference (Benchtop Protocol)

If a glovebox is unavailable, never leave the stock bottle open on the balance.

-

Tare the receiving flask.

-

Weigh the capped stock vial.

-

Quickly transfer an estimated amount to the flask.

-

Recap and weigh the stock vial again.

-

Mass transferred = (Initial Weight) - (Final Weight). Rationale: This minimizes the exposure time of the bulk stock to ambient air.

Part 4: Solubilization & Free-Basing (Activation)[1][2]

To use (S)-2-(pyrrolidin-3-yloxy)pyridine in nucleophilic substitutions or amidation, the pyrrolidine amine must be deprotonated ("free-based").[1]

The Stoichiometric Trap

A common error is adding 1 equivalent of base.[2] You must neutralize both HCl molecules before the amine becomes nucleophilic.

-

Requirement: Minimum 2.1 to 3.0 equivalents of tertiary amine base (DIPEA or TEA).

In-Situ Activation Protocol

For coupling reactions (e.g., amide coupling with an acid chloride):

-

Solvent: Dissolve the dihydrochloride powder in dry DCM or DMF. The solution may be cloudy initially.

-

Base Addition: Add 3.0 equiv. of DIPEA (N,N-Diisopropylethylamine) dropwise at 0°C.

-

Observation: The solution should clarify as the free base is liberated and the DIPEA·HCl salt dissolves (in organic media) or precipitates (in ether).

-

Time: Stir for 10-15 minutes to ensure complete equilibration before adding the electrophile.

Figure 2: Activation pathway for generating the nucleophilic free base species in situ.[1][2]

Part 5: Quality Control & Re-validation[1]

Trust, but verify. If the container has been opened multiple times, re-validate before committing to a large-scale reaction.

Critical QC Parameters

| Test | Method | Acceptance Criteria | Failure Indication |

| Water Content | Karl Fischer (KF) Coulometric | < 1.0% w/w | High water = salt hydration.[1] Adjust MW for calculations. |

| Chloride Content | Ion Chromatography or Titration | 2.0 ± 0.1 eq.[1] | < 1.9 eq indicates HCl loss; > 2.1 eq indicates wet acid residue.[1] |

| Enantiomeric Excess | Chiral HPLC (e.g., Chiralpak AD-H) | > 98% ee | Lower ee indicates racemization (rare in storage, common in recycling).[1] |

| Purity | Consistent structure | Extra peaks near 2.5-3.5 ppm often indicate amine degradation.[1] |

Rapid "Use/No-Use" Check

If KF is unavailable, dissolve 10 mg in 0.5 mL

-

Pass: Clear, colorless solution.

-

Fail: Turbidity or yellow tint (indicates pyridine oxidation or free-base polymerization).

References

Sources

- 1. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 3-(Pyrrolidin-2-yloxy)pyridine | C9H12N2O | CID 176475513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. chiraltech.com [chiraltech.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Introduction: A Novel Pyrrolidine-Pyridine Scaffold for Neurological Research

The pyrrolidine-pyridine structural motif is a cornerstone in the development of novel therapeutics targeting the central nervous system. Compounds containing this scaffold have been extensively explored for their ability to modulate the activity of various neurotransmitter receptors, with a particular emphasis on nicotinic acetylcholine receptors (nAChRs).[1][2] (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride represents a novel chemotype within this class, suggesting its potential as a modulator of nAChR activity.

This document provides a comprehensive guide for the in vitro characterization of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. The protocols detailed herein are designed to enable researchers to thoroughly investigate its binding affinity, functional activity, and impact on downstream signaling pathways. The experimental cascade is structured to provide a holistic understanding of the compound's pharmacological profile, from initial target engagement to cellular response.

Compound Handling and Preparation

Proper handling and preparation of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride are critical for obtaining reproducible experimental results.

Table 1: Physicochemical Properties of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

| Property | Value | Source |

| Molecular Formula | C10H15Cl2N2O | Inferred from structure |

| Molecular Weight | 254.15 g/mol | Inferred from structure |

| Form | Dihydrochloride salt | As specified |

| Solubility | Soluble in water and DMSO | Recommended practice |

| Storage | Store at -20°C, desiccated | Recommended practice |

Protocol 1: Preparation of Stock Solutions

-

Initial Stock (10 mM in Water):

-

Accurately weigh the required amount of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride powder.

-

Dissolve in sterile, nuclease-free water to a final concentration of 10 mM.

-

Vortex gently until fully dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C.

-

-

Intermediate Stock (1 mM in DMSO for cell-based assays):

-

Thaw a 10 mM aqueous stock aliquot.

-

Dilute 1:10 in high-purity dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.

-

This intermediate stock is recommended for cell-based assays to minimize the final concentration of DMSO in the culture medium (typically ≤ 0.1%).

-

Store at -20°C.

-

Experimental Workflow for In Vitro Characterization

The following workflow provides a systematic approach to characterizing the pharmacological properties of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

Figure 1: A stepwise workflow for the in vitro characterization of novel nAChR ligands.

Cell Line Selection and Culture

The choice of cell line is crucial for studying nAChRs. Both native and recombinant expression systems can be utilized.

Table 2: Recommended Cell Lines for nAChR Studies

| Cell Line | Receptor Expression | Advantages | Recommended Assays |

| SH-SY5Y | Endogenous α7 and other nAChRs | Neuronal-like background | Binding, Calcium Imaging, Western Blot |

| IMR-32 | Endogenous α7 nAChR | Robust α7 expression | Calcium Imaging, Electrophysiology |

| HEK293 | Recombinant (transfected) | Specific subunit expression | Binding, Electrophysiology |

| A549 | Endogenous α7 nAChR | Non-neuronal context | Binding, Western Blot |

Protocol 2: General Cell Culture

-

Culture selected cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

For experiments, seed cells at the desired density in the appropriate plate format (e.g., 96-well for calcium imaging, 6-well for Western blotting).

Target Engagement: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.

Protocol 3: Competitive Radioligand Binding Assay (α7 nAChR)

-

Cell Membrane Preparation:

-

Harvest cells expressing the α7 nAChR (e.g., SH-SY5Y or transfected HEK293).

-

Homogenize cells in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine:

-

Cell membranes (20-50 µg of protein).

-

Radioligand (e.g., [¹²⁵I]α-bungarotoxin for α7 nAChR) at a concentration near its Kd.

-

Varying concentrations of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

-

For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., nicotine).

-

-

Incubate at room temperature for 1-2 hours.

-

-

Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Perform non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration upon receptor activation.[3][4]

Protocol 4: Fluorescent Calcium Imaging

-

Cell Plating: Seed cells (e.g., IMR-32 or SH-SY5Y) in a black-walled, clear-bottom 96-well plate.[5]

-

Dye Loading:

-

Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

-

-

Compound Addition and Signal Detection:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Agonist Mode: Inject varying concentrations of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride and record the fluorescence change over time.

-

Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound before injecting a known nAChR agonist (e.g., nicotine or acetylcholine). Record the inhibition of the agonist-induced fluorescence signal.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF/F₀).

-

Plot the dose-response curves and fit to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Patch-Clamp Electrophysiology

This "gold standard" technique provides detailed information about the compound's effect on ion channel function.[6][7]

Protocol 5: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Recording Setup:

-

Transfer a coverslip to the recording chamber of an inverted microscope and perfuse with an extracellular solution.

-

Use a glass micropipette filled with an intracellular solution to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell membrane at a holding potential (e.g., -70 mV).

-

Agonist Testing: Apply (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride via the perfusion system and record any induced currents.

-

Antagonist Testing: Co-apply the test compound with a known agonist to assess its inhibitory effect on the agonist-evoked current.

-

-

Data Analysis:

-